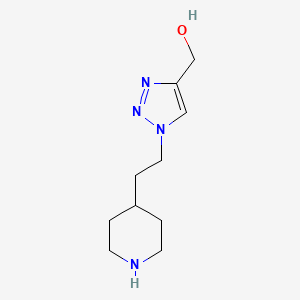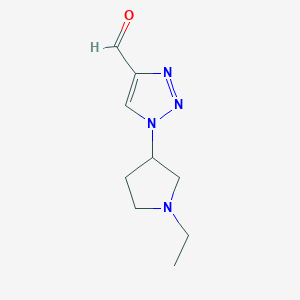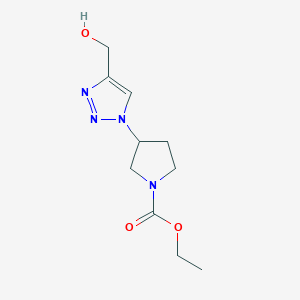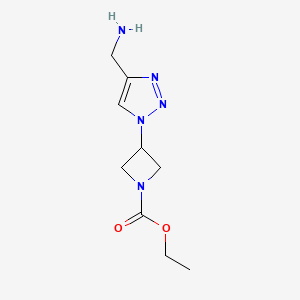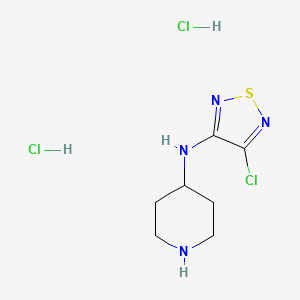
4-Chlor-N-(Piperidin-4-yl)-1,2,5-thiadiazol-3-amin Dihydrochlorid
Übersicht
Beschreibung
The compound is a derivative of benzamide . Benzamides are a class of compounds containing a benzamide moiety, which consists of a benzene ring connected to an amide functional group . They are used in a variety of applications, including as building blocks in organic synthesis and as ligands in coordination chemistry .
Molecular Structure Analysis
The molecular structure of benzamide derivatives can vary greatly depending on the substituents attached to the benzene ring and the amide group . The presence of different functional groups can significantly affect the physical and chemical properties of the compound .Chemical Reactions Analysis
Benzamide derivatives can undergo a variety of chemical reactions, including hydrolysis, reduction, and various substitution reactions . The specific reactions that “4-chloro-N-(piperidin-4-yl)-1,2,5-thiadiazol-3-amine dihydrochloride” can undergo would depend on its exact structure .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-chloro-N-(piperidin-4-yl)-1,2,5-thiadiazol-3-amine dihydrochloride” would depend on its exact molecular structure. Factors that could influence these properties include the nature of the substituents on the benzene ring and the amide group, as well as the presence of any additional functional groups .Wissenschaftliche Forschungsanwendungen
Ich habe nach wissenschaftlichen Forschungsanwendungen von „4-Chlor-N-(Piperidin-4-yl)-1,2,5-thiadiazol-3-amin Dihydrochlorid“ gesucht, aber es scheint, dass detaillierte Informationen zu dieser spezifischen Verbindung in öffentlichen Datenbanken nicht leicht verfügbar sind. Die Suchergebnisse erwähnen verwandte Verbindungen und deren potenzielle biologische Aktivität und inhibitorische Eigenschaften , sowie deren Verwendung in nichtlinearen optischen Materialien , aber sie bieten keine umfassende Analyse der Verbindung, an der Sie interessiert sind.
Wirkmechanismus
Target of Action
The primary target of 4-chloro-N-(piperidin-4-yl)-1,2,5-thiadiazol-3-amine dihydrochloride is the hypoxia-inducible factor 1 (HIF-1) . HIF-1 is a heterodimeric protein composed of HIF-1α and HIF-1β subunits . It is an important transcription factor that targets a series of adaptation genes under hypoxic conditions .
Mode of Action
The compound interacts with its target, HIF-1, by inducing the expression of HIF-1α protein and downstream target gene p21 . This interaction results in the upregulation of the expression of cleaved caspase-3, which promotes apoptosis in tumor cells .
Biochemical Pathways
The affected pathway is the HIF-1 signaling pathway. HIF-1α promotes transcription and expression of target genes to accelerate glycolysis in tumor cells and upregulates a variety of growth factors . This allows cancer cells to proliferate, differentiate, and adapt to a hypoxic microenvironment . In contrast, overexpression of HIF-1α in hypoxic cancer cells can inhibit cell division by inducing p21, p27, or p53 and promote apoptosis by inducing p53, Nip3, Noxa, or HGTD-P .
Pharmacokinetics
The compound’s bioactivity was confirmed through in vitro studies .
Result of Action
The molecular and cellular effects of the compound’s action include the induction of the expression of HIF-1α protein and downstream target gene p21 . This leads to the upregulation of the expression of cleaved caspase-3, promoting apoptosis in tumor cells .
Action Environment
The action of 4-chloro-N-(piperidin-4-yl)-1,2,5-thiadiazol-3-amine dihydrochloride is influenced by the hypoxic environment of the tumor cells . The increase of HIF expression in a hypoxic environment around the tumor tissue can be beneficial to the formation of hepatic vessels, invasion, and metastasis, thereby promoting the development of tumors . Conversely, inducing HIF gene overexpression can promote the expression of apoptosis-related proteins such as Bax and Bad, while inhibiting the target gene TFDP3, in turn inhibiting tumor growth and development .
Safety and Hazards
Zukünftige Richtungen
The future directions for research on “4-chloro-N-(piperidin-4-yl)-1,2,5-thiadiazol-3-amine dihydrochloride” and similar compounds could include further studies on their synthesis, properties, and potential applications. This could involve exploring new synthetic routes, investigating their reactivity and mechanism of action, and evaluating their potential uses in various fields .
Eigenschaften
IUPAC Name |
4-chloro-N-piperidin-4-yl-1,2,5-thiadiazol-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN4S.2ClH/c8-6-7(12-13-11-6)10-5-1-3-9-4-2-5;;/h5,9H,1-4H2,(H,10,12);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUEAFKOHIKVDBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC2=NSN=C2Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl3N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




